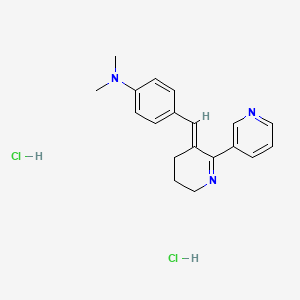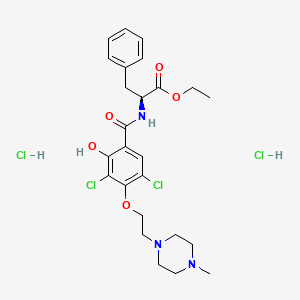
JTE-607
Descripción general
Descripción
JTE-607 es un compuesto de molécula pequeña conocido por sus actividades antiinflamatorias y anticancerígenas. Al ingresar a la célula, se hidroliza a un derivado que se une directamente e inhibe la enzima CPSF73, que es crucial para el paso de escisión en el procesamiento del ARN premensajero .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto modelo para estudiar la inhibición de enzimas y los mecanismos de reacción.
Biología: Investigado por su papel en la inhibición de enzimas específicas involucradas en el procesamiento del ARN.
Medicina: Explorado como un agente terapéutico potencial para tratar enfermedades inflamatorias y ciertos tipos de cáncer, incluida la leucemia mieloide aguda
Mecanismo De Acción
JTE-607 ejerce sus efectos al ser hidrolizado a un derivado que se une e inhibe la enzima CPSF73. Esta enzima es esencial para el paso de escisión en el procesamiento del ARN premensajero. Al inhibir CPSF73, this compound interrumpe la formación de ARN mensajero maduro, lo que lleva a la inhibición de la expresión génica .
Análisis Bioquímico
Biochemical Properties
JTE-607 dihydrochloride plays a significant role in biochemical reactions by inhibiting the production of proinflammatory cytokines. It interacts with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound dihydrochloride is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in pre-mRNA 3’ processing . Upon entering the cell, this compound dihydrochloride is hydrolyzed to its active form, which directly binds to and inhibits CPSF3. This inhibition affects the cleavage step in pre-mRNA processing, thereby modulating gene expression .
Cellular Effects
This compound dihydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in leukemia cells and prolong survival in mouse leukemia models . The compound inhibits the production of inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, granulocyte macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor (TNF)-α . By suppressing these cytokines, this compound dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing inflammation and cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound dihydrochloride involves its interaction with CPSF3. Upon hydrolysis to its active form, the compound binds to CPSF3 and inhibits its endonuclease activity . This inhibition is sequence-specific, meaning that the sensitivity of pre-mRNA cleavage to this compound dihydrochloride is determined by the sequences flanking the cleavage site . The compound’s ability to modulate gene expression through this mechanism makes it a potent inhibitor of cytokine production and a promising anti-cancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound dihydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound dihydrochloride remains stable under specific storage conditions, such as being stored at -20°C and protected from light . Over time, the compound continues to inhibit cytokine production and induce apoptosis in cancer cells, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound dihydrochloride vary with different dosages in animal models. In studies involving mouse leukemia models, the compound has been shown to significantly prolong survival at specific dosages . At higher doses, this compound dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . The compound’s ability to inhibit cytokine production and induce apoptosis is dose-dependent, with higher concentrations leading to more pronounced effects .
Metabolic Pathways
This compound dihydrochloride is involved in several metabolic pathways, primarily through its interaction with CPSF3. Upon entering the cell, the compound is hydrolyzed by carboxylesterase 1 (CES1) to its active form, which then binds to CPSF3 . This interaction inhibits the cleavage and polyadenylation of pre-mRNA, affecting gene expression and cellular metabolism . The compound’s impact on metabolic flux and metabolite levels is a key aspect of its biochemical properties .
Transport and Distribution
The transport and distribution of this compound dihydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is soluble in both DMSO and water, allowing it to be effectively transported within the cellular environment . Once inside the cell, this compound dihydrochloride is distributed to various compartments, where it exerts its inhibitory effects on cytokine production and gene expression .
Subcellular Localization
This compound dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. Upon hydrolysis to its active form, the compound localizes to the nucleus, where it binds to CPSF3 and inhibits pre-mRNA processing . This localization is facilitated by targeting signals and post-translational modifications that direct this compound dihydrochloride to the appropriate cellular compartments . The compound’s ability to modulate gene expression at the subcellular level is a key aspect of its molecular mechanism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JTE-607 involucra múltiples pasos, comenzando con la preparación de derivados de N-benzoil-L-fenilalanina. Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del compuesto deseado .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los subproductos. Esto a menudo incluye el uso de técnicas avanzadas de purificación como la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
JTE-607 experimenta varias reacciones químicas, incluida la hidrólisis, donde se convierte en su forma activa dentro de la célula. También participa en reacciones de unión con enzimas específicas, inhibiendo su actividad .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen solventes orgánicos, catalizadores y agentes de unión específicos que facilitan su interacción con las enzimas diana .
Productos principales formados
El producto principal formado a partir de la hidrólisis de this compound es un derivado que se une directamente e inhibe CPSF73, lo que lleva a la inhibición del procesamiento del ARN premensajero .
Comparación Con Compuestos Similares
Compuestos similares
Compuesto 2: El derivado activo de JTE-607 que se une directamente a CPSF73.
Otros inhibidores de CPSF73: Compuestos que inhiben la misma enzima pero pueden tener diferentes estructuras químicas y afinidades de unión.
Unicidad
This compound es único debido a su inhibición específica de CPSF73 y sus efectos específicos de secuencia en el procesamiento del ARN premensajero. Esta especificidad lo convierte en una herramienta valiosa para estudiar el procesamiento del ARN y un posible agente terapéutico para enfermedades que involucran expresión génica desregulada .
Propiedades
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-FJSYBICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188791-09-5 | |
| Record name | JTE-607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


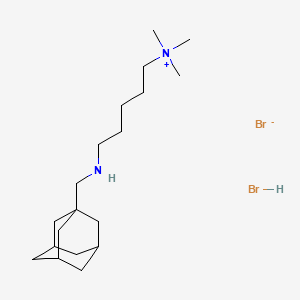
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
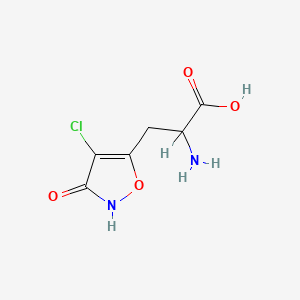
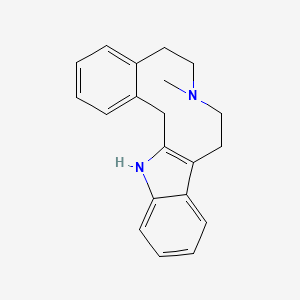
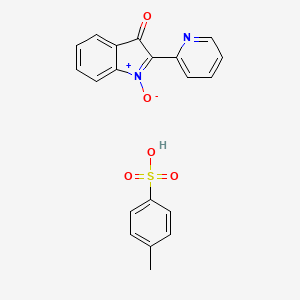
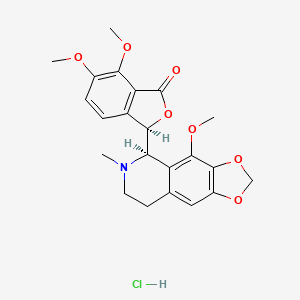
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
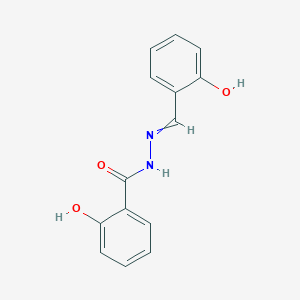
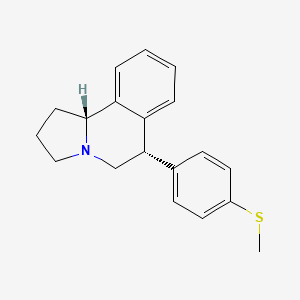
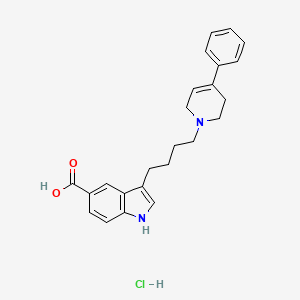

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
